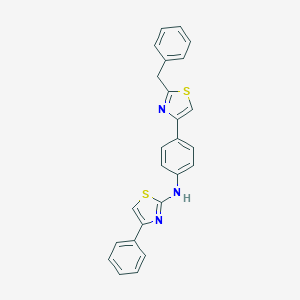
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-, also known as TPT, is a compound that has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent. TPT has been shown to have promising activity against a variety of diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its activity against cancer cells. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has also been shown to inhibit the activity of certain viral and bacterial proteins, which may explain its activity against infectious diseases.
生化学的および生理学的効果
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of bacteria and viruses. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been found to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- is its high purity and yield, which makes it suitable for further research and development. It has also been found to have low toxicity in vitro, which is important for safety considerations. However, 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its therapeutic potential.
将来の方向性
There are many future directions for the study of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-. One area of research is the development of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- for cancer treatment. Another area of research is the development of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- as a treatment for infectious diseases. Studies are needed to determine the efficacy of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- against various bacterial and viral infections. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-, which will aid in the development of new therapeutic agents based on this compound.
合成法
The synthesis of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- involves the reaction of 2-aminothiazole with 4-bromo-N-phenylbenzamide in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-(2-(phenylmethyl)-4-thiazolyl)phenylboronic acid in the presence of a base to yield 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-. The synthesis of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been optimized to produce high yields and purity, making it suitable for further research and development.
科学的研究の応用
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a variety of diseases, including cancer and infectious diseases. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have activity against bacterial and viral infections, making it a potential treatment for infectious diseases.
特性
CAS番号 |
68173-79-5 |
|---|---|
製品名 |
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- |
分子式 |
C25H19N3S2 |
分子量 |
425.6 g/mol |
IUPAC名 |
N-[4-(2-benzyl-1,3-thiazol-4-yl)phenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C25H19N3S2/c1-3-7-18(8-4-1)15-24-27-22(16-29-24)20-11-13-21(14-12-20)26-25-28-23(17-30-25)19-9-5-2-6-10-19/h1-14,16-17H,15H2,(H,26,28) |
InChIキー |
BBSDFBZZVLTMAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5 |
その他のCAS番号 |
68173-79-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
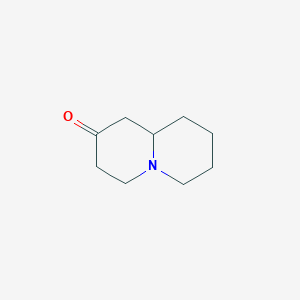
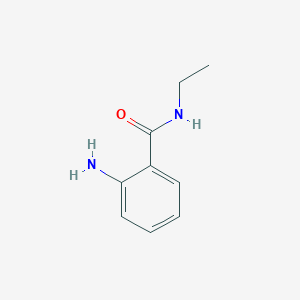
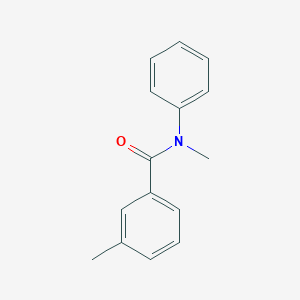
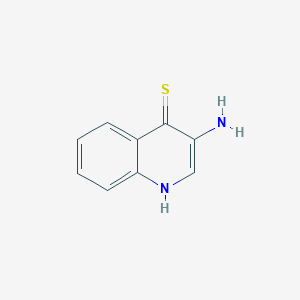
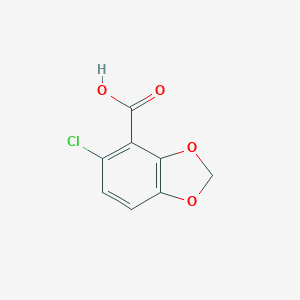
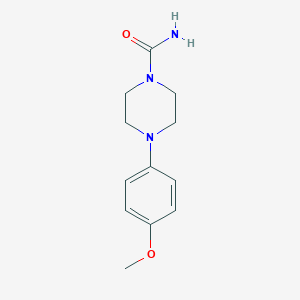
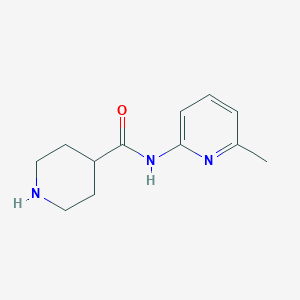
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
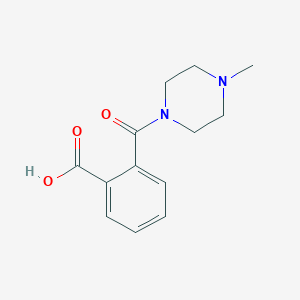
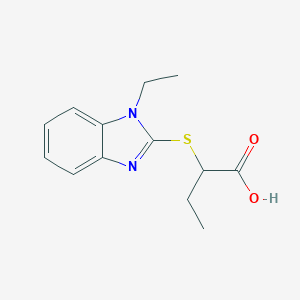
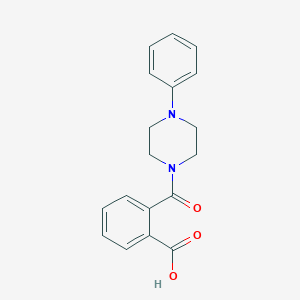

![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)